molecular formula C20H25F2N5O2S B2494741 N4-cyclopropyl-N4-[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine CAS No. 2380097-20-9

N4-cyclopropyl-N4-[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine

Cat. No.: B2494741
CAS No.: 2380097-20-9
M. Wt: 437.51
InChI Key: FKFFXQQEIPMJMS-UHFFFAOYSA-N
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Description

N4-cyclopropyl-N4-[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a difluorobenzenesulfonyl group, and a piperidinyl group attached to a pyrimidine core. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-cyclopropyl-N4-[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the piperidinyl intermediate by reacting 3,5-difluorobenzenesulfonyl chloride with piperidine under basic conditions. This intermediate is then coupled with a cyclopropylamine derivative to introduce the cyclopropyl group. Finally, the pyrimidine core is constructed through a series of nucleophilic substitution reactions involving dimethylamine and appropriate pyrimidine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N4-cyclopropyl-N4-[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

N4-cyclopropyl-N4-[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N4-cyclopropyl-N4-[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    N2-cyclopropyl-1,3,5-triazine-2,4,6-triamine: Shares the cyclopropyl group but has a different core structure.

    2,4,6-tris(trifluoroacetylamino)-1,3,5-triazine: Contains trifluoroacetyl groups instead of difluorobenzenesulfonyl groups.

Uniqueness

N4-cyclopropyl-N4-[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various scientific applications, particularly in the development of new therapeutic agents .

Properties

IUPAC Name

4-N-cyclopropyl-4-N-[1-(3,5-difluorophenyl)sulfonylpiperidin-4-yl]-6-N,6-N-dimethylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F2N5O2S/c1-25(2)19-12-20(24-13-23-19)27(16-3-4-16)17-5-7-26(8-6-17)30(28,29)18-10-14(21)9-15(22)11-18/h9-13,16-17H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFFXQQEIPMJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=N1)N(C2CC2)C3CCN(CC3)S(=O)(=O)C4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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